Cas no 1933696-12-8 ((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid structure
1933696-12-8 structure
商品名:(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid
CAS番号:1933696-12-8
MF:C8H11NO4
メガワット:185.177242517471
CID:5939895
PubChem ID:130820172

(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid 化学的及び物理的性質

名前と識別子

    • (1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid
    • EN300-19693829
    • (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
    • 1933696-12-8
    • インチ: 1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8?/m0/s1
    • InChIKey: VTAARTQTOOYTES-OYVUOCKNSA-N
    • ほほえんだ: OC([C@H]1[C@@H]2CCC(C(=O)O)([C@@H]21)N)=O

計算された属性

  • せいみつぶんしりょう: 185.06880783g/mol
  • どういたいしつりょう: 185.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.2
  • トポロジー分子極性表面積: 101Ų

(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19693829-0.05g
(1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
1933696-12-8
0.05g
$2755.0 2023-09-16

(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid 関連文献

(1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acidに関する追加情報

Recent Advances in the Study of (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1933696-12-8)

The compound (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1933696-12-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amino acid derivative is of particular interest due to its potential as a selective agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and therapeutic applications.

One of the key findings from recent research is the compound's high affinity for group II mGluRs, specifically mGluR2 and mGluR3. These receptors are known to modulate synaptic plasticity and are considered promising targets for the treatment of psychiatric and neurodegenerative diseases such as schizophrenia, anxiety, and Parkinson's disease. In vitro and in vivo studies have demonstrated that (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid exhibits potent agonist activity, with a higher selectivity profile compared to other known mGluR agonists.

The synthetic methodology for (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has also seen advancements. Recent publications describe improved stereoselective synthesis routes that enhance yield and purity, making the compound more accessible for preclinical and clinical studies. These synthetic improvements are critical for scaling up production and ensuring consistent quality in pharmaceutical applications.

In addition to its pharmacological and synthetic advancements, the compound's pharmacokinetic properties have been a focus of recent investigations. Studies have shown that (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has favorable blood-brain barrier penetration, a key attribute for central nervous system (CNS) therapeutics. However, challenges such as metabolic stability and potential off-target effects are areas that require further optimization.

Looking ahead, the therapeutic potential of (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is being explored in combination therapies and novel drug delivery systems. Researchers are investigating its use in conjunction with other neuromodulators to enhance efficacy and reduce side effects. Furthermore, nanoparticle-based delivery systems are being tested to improve its bioavailability and targeted action within the CNS.

In conclusion, (1S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1933696-12-8) represents a promising candidate for the development of next-generation therapeutics targeting mGluRs. Its unique pharmacological profile, coupled with recent advancements in synthesis and delivery, positions it as a valuable tool for both basic research and clinical applications. Continued research efforts will be essential to fully realize its therapeutic potential and address remaining challenges in its development.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量